molecular formula C17H15Cl2NO B2419054 (2,4-dichlorophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone CAS No. 1023498-24-9

(2,4-dichlorophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No.: B2419054
CAS No.: 1023498-24-9
M. Wt: 320.21
InChI Key: DUAMEIMKGVWYAQ-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 6-methyl-3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Chemistry

In chemistry, (2,4-dichlorophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique chemical properties and biological activities make it a promising compound for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable intermediate in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-dichlorophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is unique due to its specific combination of a dichlorophenyl group and a quinoline moietyIts versatility in undergoing different chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c1-11-4-7-16-12(9-11)3-2-8-20(16)17(21)14-6-5-13(18)10-15(14)19/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAMEIMKGVWYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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